molecular formula C12H10N2OS B3060337 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 2507-80-4

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B3060337
CAS No.: 2507-80-4
M. Wt: 230.29 g/mol
InChI Key: DHZNOEONHMHDQZ-UHFFFAOYSA-N
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Description

Fundamental Pharmacological Profile

Core Structural Attributes Influencing Bioactivity

The molecular architecture of 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole comprises a bicyclic imidazo[2,1-b]thiazole system fused to a 4-methoxyphenyl moiety at the 6-position. Key structural determinants include:

  • Electron-Rich Aromatic System : The para-methoxy group donates electron density through resonance, enhancing π-π stacking interactions with hydrophobic enzyme pockets.
  • Planar Configuration : The fused imidazothiazole core adopts a near-planar geometry, facilitating intercalation into enzyme active sites.
  • Hydrogen-Bonding Capacity : The thiazole sulfur and imidazole nitrogen atoms serve as weak hydrogen-bond acceptors, while the methoxy oxygen may participate in polar interactions.

Structural modifications to analogous compounds, such as halogenation at the phenyl ring or substitution of the methoxy group, have shown pronounced effects on bioactivity. For example, fluorination at the para position increased BRAF V600E inhibition by 12-fold compared to the methoxy derivative.

Table 1: Structural Modifications and Bioactivity Trends in Imidazothiazole Derivatives

Substituent Position Functional Group Target Enzyme (IC₅₀) Bioactivity Change vs. Methoxy Derivative
4-Phenyl -OCH₃ BRAF V600E (0.16 μM) Baseline
4-Phenyl -F BRAF V600E (0.013 μM) 12.3× increase
4-Phenyl -NO₂ MAO A (0.2148 μM) 4.8× decrease

Target Enzyme Systems and Receptor Landscapes

6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole exhibits polypharmacology, engaging multiple enzymatic targets:

BRAF V600E Kinase

The compound demonstrates nanomolar inhibition of BRAF V600E (IC₅₀ = 0.16 μM), a serine/threonine kinase implicated in melanoma and colorectal cancers. Docking studies suggest the methoxyphenyl group occupies the hydrophobic H-bond region adjacent to the ATP-binding pocket, while the imidazothiazole core stabilizes the DFG-out kinase conformation.

Monoamine Oxidase A (MAO A)

With an IC₅₀ of 0.0445 μM against MAO A, the methoxy derivative outperforms reference inhibitors like moclobemide (IC₅₀ = 0.56 μM). The selectivity for MAO A over MAO B (>100-fold) correlates with the methoxy group’s ability to form a hydrogen bond with Gln215 in the MAO A active site.

Epidermal Growth Factor Receptor (EGFR/HER2)

Dual inhibition of EGFR (IC₅₀ = 0.009 μM) and HER2 (IC₅₀ = 0.051 μM) has been observed, mediated by competitive binding at the kinase domain’s C-helix region. The planar structure enables optimal alignment with the adenine-binding pocket, while the methoxy group enhances solubility for membrane penetration.

Figure 1: Target Engagement Profile

                            [BRAF V600E]  
                                |  
[MAO A] <--- Electron-rich aromatic system ---> [EGFR/HER2]  
                                |  
                          Hydrophobic interactions  

Comparative Analysis with Related Heterocyclic Scaffolds

When benchmarked against structurally analogous systems, 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole shows distinct pharmacological advantages:

Versus Pyrazole-Thiazole Hybrids

Pyrazole-thiazole conjugates (e.g., 2-(3,4-dimethoxyphenyl)-5-phenylthiazole) exhibit 3–5× lower potency against BRAF V600E, attributed to reduced planarity and weaker π-stacking. The imidazothiazole core’s rigidity confers superior target residence time (3.2 min vs. 1.8 min for pyrazole hybrids).

Versus Imidazo[2,1-b]thiazole Antitubercular Agents

Unsubstituted imidazo[2,1-b]thiazoles demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 32 μg/mL). Introduction of the 4-methoxyphenyl group enhances antimycobacterial efficacy (MIC = 8 μg/mL) by improving cell wall permeability.

Versus Thiophene-Linked Hybrids

Thiophene-containing analogs show comparable BRAF inhibition but suffer from metabolic instability (t₁/₂ = 12 min vs. 45 min for the methoxyphenyl derivative). The methoxy group mitigates cytochrome P450-mediated oxidation, extending in vivo half-life.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Scaffold Type Target IC₅₀ (μM) Metabolic Stability (t₁/₂)
Imidazothiazole BRAF V600E 0.16 45 min
Pyrazole-Thiazole BRAF V600E 0.48 22 min
Thiophene Hybrid BRAF V600E 0.18 12 min

Properties

IUPAC Name

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNOEONHMHDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327280
Record name NSC641287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-80-4
Record name NSC641287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A. Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria.

Biological Activity

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound features an imidazo and thiazole ring system with a methoxy-substituted phenyl group, which enhances its lipophilicity and potential interactions with biological targets. Research has indicated that derivatives of this compound may exhibit significant anticancer, antibacterial, and anthelmintic properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including one-pot reactions involving thiazole derivatives and substituted phenacyl bromides under reflux conditions in solvents like ethanol.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound and its derivatives. For example:

  • In vitro Studies : Several derivatives have shown promising antiproliferative activity against various cancer cell lines. A study reported that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells .
  • Caspase Activation : Some compounds derived from this scaffold induce apoptosis through mechanisms such as phosphatidylserine externalization and caspase-3 activation. For instance, a derivative exhibited cytotoxic effects with IC50 values between 0.79 and 1.6 µM against murine leukemia cells and human cervix carcinoma cells .

Antibacterial Activity

Research has also suggested antibacterial properties associated with this compound class. The imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their ability to inhibit the growth of various bacterial strains.

Structure-Activity Relationship (SAR)

The presence of the methoxy group is believed to enhance biological activity by improving solubility and interaction with biological targets compared to other halogenated derivatives. A comparison of several structurally related compounds is shown in the table below:

Compound NameStructureUnique Features
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazoleStructureFluorine substituent enhances biological activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazoleStructureChlorine group increases electron-withdrawing effects
6-(Phenyl)imidazo[2,1-b][1,3]thiazoleStructureLacks substituents that enhance solubility

Case Studies

Case Study 1 : A series of new imidazo[2,1-b][1,3]thiadiazoles were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.65 to 2.25 mM in specific cancer cell lines .

Case Study 2 : In a molecular docking study involving thiazole hybrids against Mycobacterium tuberculosis (MTB) targets, compounds displayed good binding interactions with key enzymes involved in fatty acid biosynthesis pathways. This suggests potential applications in treating tuberculosis alongside anticancer activities .

Chemical Reactions Analysis

Substitution Reactions

The methoxyphenyl group and thiazole nitrogen participate in electrophilic and nucleophilic substitutions :

  • Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups at the meta position of the phenyl ring .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 3-bromo derivatives.

Reaction TypeReagents/ConditionsPosition ModifiedProduct
NitrationHNO₃/H₂SO₄, 0–5°CPhenyl (meta)6-(3-Nitro-4-methoxyphenyl) derivative
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°CThiazole (C-3)3-Bromoimidazothiazole

Acylation and Derivatization

The secondary amine in the imidazole ring undergoes acylation with active esters or acid chlorides:

  • Reaction : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives.

  • Conditions : DCM, 0°C → 25°C, 2–4 hours.

Acylating AgentSolventProductYield
Acetyl chlorideDCMN-Acetyl-6-(4-methoxyphenyl)imidazothiazole88%

Oxidation and Reduction

The methoxy group and heterocyclic core are susceptible to redox reactions:

  • Oxidation : Using KMnO₄/H₂SO₄ converts the methoxy group to a carbonyl, yielding 6-(4-carboxyphenyl) derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

ReactionReagents/ConditionsStarting MaterialProduct
OxidationKMnO₄, H₂SO₄, 60°C6-(4-Methoxyphenyl)6-(4-Carboxyphenyl) derivative
ReductionH₂, Pd/C, EtOH, 25°C3-Nitroimidazothiazole3-Aminoimidazothiazole

Condensation Reactions

The compound acts as a precursor in Schiff base formation and heterocyclic annulations :

  • Reaction : Condenses with aldehydes (e.g., benzaldehyde) in ethanol/acetic acid to form imine-linked derivatives.

  • Application : Used to synthesize bioactive conjugates for medicinal chemistry .

Carbonyl CompoundCatalystProductYield
BenzaldehydeAcetic acidImine-linked benzylidene derivative65%

Key Structural and Reaction Insights

  • Methoxy Group Influence :

    • Directs electrophilic substitutions to the meta position on the phenyl ring .

    • Enhances solubility in polar solvents (e.g., DMF, DMSO).

  • Heterocyclic Reactivity :

    • The thiazole sulfur participates in coordination chemistry with transition metals .

    • The imidazole nitrogen serves as a nucleophilic site for alkylation/acylation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Substituents significantly impact solubility, lipophilicity (LogP), and molecular weight, which are critical for drug development:

Table 2: Physicochemical Comparison
Compound (6-Substituent) Molecular Weight (g/mol) LogP Water Solubility Key Feature
4-Methoxyphenyl ~258.3* ~2.8* Moderate Electron-donating substituent
4-Chlorophenyl 248.73 3.1 Low Planar structure
4-Methylphenyl 216.30 2.5 Moderate Compact hydrophobic group
4-(Methylsulfonyl)phenyl ~296.4* ~1.2* High Polar sulfonyl group

*Estimated based on structural analogs.

Key Insights:

  • The 4-methoxyphenyl group balances lipophilicity (LogP ~2.8) and solubility, making it suitable for oral bioavailability.
  • The 4-(methylsulfonyl)phenyl derivative’s low LogP (~1.2) and high polarity enhance aqueous solubility, critical for COX-2 inhibitors .

Structural and Functional Insights

  • Planarity : The 4-chlorophenyl derivative’s imidazothiazole core is nearly planar (RMS deviation 0.003 Å), favoring intercalation with DNA or flat enzyme sites .
  • Electronic Effects : Methoxy groups enhance resonance stabilization, while sulfonyl groups increase electrophilicity for covalent binding .

Preparation Methods

Formation of Thiazole Intermediate

The synthesis begins with the preparation of ethyl-2-aminothiazole-4-carboxylate 3 , achieved through the condensation of ethyl bromopyruvate 2 and thiourea 1 in refluxing ethanol for 4 hours. This intermediate serves as the foundational thiazole scaffold, which undergoes cyclization with substituted phenacyl bromides.

Cyclization with 4-Methoxyphenacyl Bromide

Phenacyl bromides bearing the 4-methoxyphenyl group (e.g., 4-methoxybromophenacyl bromide 4a ) react with ethyl-2-aminothiazole-4-carboxylate 3 in ethanol under reflux to yield 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole 5a . The reaction proceeds via nucleophilic substitution at the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core (Scheme 1).

Scheme 1. Synthetic pathway for 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole via phenacyl bromide cyclization.

Hydrolysis and Functionalization

Post-cyclization, ester hydrolysis of 5a using lithium hydroxide monohydrate (LiOH·H₂O) generates the carboxylic acid derivative 6a , which may serve as a precursor for further functionalization. However, this step is optional depending on the target application.

One-Pot Synthesis via Ionic Liquid Promotion

Ionic Liquid-Mediated Reaction Conditions

A streamlined one-pot synthesis employs 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a green solvent and catalyst. Equimolar quantities of imidazo[2,1-b]thiazole-5-carbaldehyde, thiosemicarbazide, and 4-methoxyphenacyl bromide are heated at 80°C for 30–45 minutes, yielding the target compound with >85% efficiency. The ionic liquid enhances reaction kinetics by stabilizing charged intermediates and reducing activation energy.

Mechanistic Insights

The reaction proceeds through a cascade of Schiff base formation, cyclocondensation, and aromatization. The ionic liquid facilitates proton transfer and minimizes side reactions, ensuring high regioselectivity for the 6-position.

Condensation with α-Bromoketones

Reaction with 4-Methoxyphenyl-α-bromoketone

Refluxing 5-amino-1,3,4-thiadiazol-2-yl thioacetamide 3 with 4-methoxyphenyl-α-bromoketone 8a in anhydrous ethanol for 11 hours generates 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole 4a . The mechanism involves nucleophilic displacement of bromide by the thiolate anion, followed by cyclodehydration to form the imidazo ring.

Purification and Characterization

The crude product is recrystallized from ethanol-dimethylformamide (DMF) mixtures, yielding pale-yellow crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct signals for the imidazole proton (δ 8.39 ppm) and methoxy group (δ 3.86 ppm).

Comparative Analysis of Synthetic Routes

Table 1. Key parameters for synthetic methods of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.

Method Reaction Time Yield (%) Purity (HPLC) Key Advantage
Phenacyl bromide cyclization 12–24 h 70–75 ≥98% Scalability for bulk synthesis
Ionic liquid one-pot 0.5–0.75 h 85–90 ≥99% Rapid, eco-friendly conditions
α-Bromoketone condensation 11 h 65–70 ≥97% Compatibility with diverse R groups

Spectroscopic Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole exhibits characteristic signals: δ 3.86 (s, 3H, OCH₃), 7.14–7.25 (d, 2H, J = 8 Hz, Ar-H), 7.31–7.39 (d, 2H, J = 8.2 Hz, Ar-H), and 8.39 (s, 1H, imidazole-H).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirms the molecular ion peak at m/z 230.29 (calculated for C₁₂H₁₀N₂OS: 230.29).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole?

  • Methodological Answer : Two primary methods are documented:

  • Microwave-assisted synthesis : Reacting 5-fluorobenzothiazole amine with 4-methoxyphenacyl bromide in ethanol under microwave irradiation (130°C, 45 min), yielding crystalline products with characterized planar benzothiazole units and intermolecular C–H···O interactions .
  • Solvent-free Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅/MsOH) for cyclocondensation of phenacyl bromides with thiazole amines, achieving high yields (90–96%) and reduced reaction times .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.74–1.76 Å), dihedral angles (e.g., 4.52° between imidazothiazole and methoxyphenyl rings), and intermolecular interactions (C–H···O/C–H···C) .
  • NMR/IR : Confirms functional groups (e.g., methoxy C–O stretch at ~1250 cm⁻¹) and regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Q. What biological activities are reported for imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :

  • Anticancer : Inhibition of tumor cell lines via apoptosis induction .
  • Antimicrobial : Activity against Gram-positive bacteria and fungi through membrane disruption .
  • Enzyme inhibition : Targeting acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX) with IC₅₀ values in micromolar ranges .

Advanced Research Questions

Q. How do crystal packing interactions influence physicochemical properties?

  • Methodological Answer :

  • Hydrogen bonding : Weak C–H···O interactions (3.2–3.7 Å) form 1D chains, enhancing thermal stability and solubility .
  • π-π stacking : Centroid distances of 3.6–3.7 Å between aromatic rings contribute to solid-state luminescence and charge-transfer properties .

Q. How can factorial design optimize synthesis conditions for higher yields?

  • Methodological Answer :

  • Variables : Temperature (100–150°C), solvent (ethanol vs. solvent-free), catalyst (Pd(OAc)₂ vs. Eaton’s reagent) .
  • Response surface methodology (RSM) : Identifies optimal parameters (e.g., 130°C, 45 min microwave irradiation) through central composite design .

Q. What computational strategies predict binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions (e.g., hydrogen bonds with 15-LOX active site residues) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER/CHARMM force fields .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Purity validation : Use HPLC (≥95% purity) and mass spectrometry to rule out impurities .

Q. What strategies enable regioselective functionalization of the imidazothiazole core?

  • Methodological Answer :

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C-3 position (e.g., 4-iodopyrimidine coupling) .
  • Electrophilic substitution : Nitration/sulfonation directed by methoxy group’s electron-donating effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
Reactant of Route 2
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6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

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